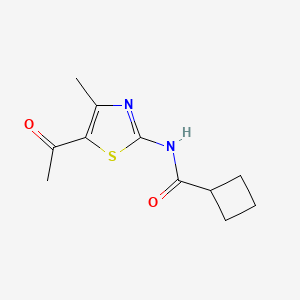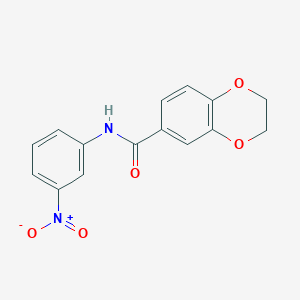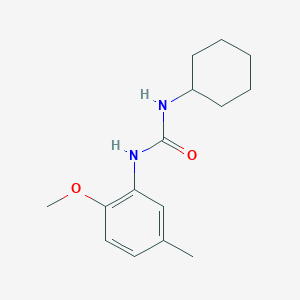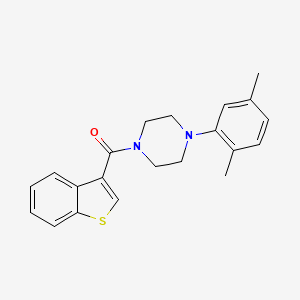
4-(2,5-dimethylbenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylbenzoyl)morpholine, also known as DM-nitrophen, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylbenzoyl)morpholine has been used in a variety of scientific research applications. One of the most common applications is as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 4-(2,5-dimethylbenzoyl)morpholine, that is activated by light to produce reactive oxygen species that can kill cancer cells.
4-(2,5-dimethylbenzoyl)morpholine has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. This compound has been found to be highly selective and sensitive for the detection of superoxide anion and hydrogen peroxide.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been used as a catalyst in organic synthesis reactions. This compound has been found to be an effective catalyst for the synthesis of various organic compounds, including benzimidazoles and benzoxazoles.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethylbenzoyl)morpholine is based on its ability to generate reactive oxygen species upon activation by light. The photosensitizer absorbs light energy and undergoes a series of chemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive oxygen species can then react with cellular components, such as lipids and proteins, leading to cell death.
Biochemical and Physiological Effects
4-(2,5-dimethylbenzoyl)morpholine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species. 4-(2,5-dimethylbenzoyl)morpholine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethylbenzoyl)morpholine in lab experiments is its ability to selectively generate reactive oxygen species upon activation by light. This allows researchers to study the effects of reactive oxygen species on cellular components in a controlled manner.
However, one of the limitations of using 4-(2,5-dimethylbenzoyl)morpholine is its potential toxicity. This compound has been found to be cytotoxic at high concentrations and can induce apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for the use of 4-(2,5-dimethylbenzoyl)morpholine in scientific research. One area of interest is the development of new photosensitizers for photodynamic therapy. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved selectivity and efficacy for cancer treatment.
Another area of interest is the development of new fluorescent probes for the detection of reactive oxygen species. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved sensitivity and selectivity for the detection of specific reactive oxygen species.
Finally, researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine as a catalyst for the synthesis of new organic compounds. This compound has been found to be an effective catalyst for various organic synthesis reactions, and researchers are exploring its potential for the development of new drugs and materials.
Synthesemethoden
The synthesis of 4-(2,5-dimethylbenzoyl)morpholine involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUAZDSBQNQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
